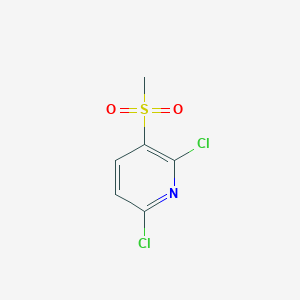

2,6-Dichloro-3-(methylsulfonyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dichloro-3-(methylsulfonyl)pyridine is a heterocyclic organic compound with the molecular formula C6H5Cl2NO2S . It has a molecular weight of 226.08 . The compound is also known by its IUPAC name, 2,6-dichloro-3-(methylsulfonyl)pyridine .

Synthesis Analysis

The synthesis of 2,6-Dichloro-3-(methylsulfonyl)pyridine and similar compounds often involves the use of pentachloropyridine, a perhalogenated compound that is highly reactive towards nucleophilic attack . The nature of the nucleophile, reaction conditions, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .Molecular Structure Analysis

The linear formula of 2,6-Dichloro-3-(methylsulfonyl)pyridine is C6H5Cl2NO2S . The InChI code for this compound is 1S/C6H5Cl2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3 .Chemical Reactions Analysis

Pentachloropyridine, a compound similar to 2,6-Dichloro-3-(methylsulfonyl)pyridine, has been shown to undergo a broad range of nucleophilic substitution reactions . These reactions have been used to synthesize mono-, di-, tri-, tetra-, and penta-substituted pyridine, fused heterocyclic compounds, macrocycles, and other useful organic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Ligands and Coordination Compounds

The study by Cook et al. (2015) investigates the oxidation of methylsulfanyl pyridine derivatives to produce methylsulfonyl pyridine ligands, which were then used to synthesize iron(II) complexes. These complexes exhibit interesting spin-crossover and crystallographic phase change behaviors, demonstrating the utility of such derivatives in creating materials with potential applications in magnetic and optical devices (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).

Green Chemistry in Drug Intermediate Synthesis

Gilbile et al. (2017) describe a modified synthesis route for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of the drug Dexlansoprazole. The process showcases the application of green chemistry principles, including the use of catalytic quantities of reagents and the reduction of waste, highlighting the importance of methylsulfonyl pyridine derivatives in pharmaceutical manufacturing (Gilbile, Bhavani, & Vyas, 2017).

Radical Reactions in Organic Synthesis

An and Wu (2017) explored the use of sulfur dioxide and aryldiazonium tetrafluoroborates in radical reactions with 1,6-enynes to efficiently produce sulfonated tetrahydropyridine derivatives. This work demonstrates the versatility of sulfur-containing pyridine derivatives in facilitating radical cyclization processes, offering a pathway to synthesize complex organic structures (An & Wu, 2017).

Chemoselective Reactions

Baiazitov et al. (2013) discuss the chemoselective reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines, demonstrating the selective displacement of chloride and sulfone groups. This research underlines the potential of 2,6-dichloro-3-(methylsulfonyl)pyridine derivatives in synthetic chemistry, enabling precise manipulation of molecular structures for the development of novel compounds (Baiazitov, Du, Lee, Hwang, Almstead, & Moon, 2013).

Industrial Applications

Wolf and Bobalek (1967) studied the antimicrobial performance of tri- and tetrachloro-4-(methylsulfonyl) pyridines, highlighting their effectiveness as industrial preservatives. The compounds showed a wide spectrum of activity against microorganisms, showcasing their potential as preservatives in various industrial products, including paints, plastics, and textiles (Wolf & Bobalek, 1967).

Eigenschaften

IUPAC Name |

2,6-dichloro-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAWJTAASJAISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(Pyridine-3-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2927191.png)

![1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2927207.png)

![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2927209.png)

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2927213.png)